(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
The compound (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule featuring multiple functional groups, including a bromophenyl group, a furan ring, a chloronitrophenyl group, and an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Condensation reactions: The furan ring is then coupled with the chloronitrophenyl group through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Formation of the oxazolone ring: This step involves the cyclization of the intermediate product with an appropriate amine and carbonyl source under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (NH3), thiols (RSH), or alkoxides (ROH) in the presence of a base.
Major Products
Oxidation: Formation of furanones or other oxygenated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups and potential biological activity.
Materials Science: Use in the development of organic semiconductors or other advanced materials.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The exact mechanism of action for (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-2-(2-CHLORO-5-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of both a bromophenyl and a chloronitrophenyl group, along with the furan and oxazolone rings, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H10BrClN2O5 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
(4Z)-4-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(2-chloro-5-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H10BrClN2O5/c21-12-3-1-11(2-4-12)18-8-6-14(28-18)10-17-20(25)29-19(23-17)15-9-13(24(26)27)5-7-16(15)22/h1-10H/b17-10- |
InChI Key |
VDYPMPFCWPLJKS-YVLHZVERSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)Br |
Origin of Product |
United States |
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